molecular formula C17H22N4O12P2 B081812 Riboflavin 5'-pyrophosphate CAS No. 14985-41-2

Riboflavin 5'-pyrophosphate

Cat. No. B081812
CAS RN: 14985-41-2
M. Wt: 536.3 g/mol
InChI Key: DJICTQVUSNOZCH-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riboflavin 5'-pyrophosphate (FMN) is a coenzyme that is involved in numerous biochemical reactions in the human body. FMN is synthesized from Riboflavin, which is a water-soluble vitamin that plays a vital role in the metabolism of carbohydrates, fats, and proteins. FMN is a crucial component of several enzymes that are involved in energy production and cellular respiration.

Mechanism Of Action

Riboflavin 5'-pyrophosphate functions as a cofactor in several enzymes by accepting and donating electrons during biochemical reactions. Riboflavin 5'-pyrophosphate is involved in the electron transport chain, which is responsible for the production of ATP, the energy currency of the cell. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan.

Biochemical And Physiological Effects

Riboflavin 5'-pyrophosphate plays a vital role in the metabolism of carbohydrates, fats, and proteins. It is involved in the production of ATP, which is necessary for cellular respiration. Riboflavin 5'-pyrophosphate is also involved in the metabolism of certain amino acids, such as tryptophan. Deficiencies in Riboflavin 5'-pyrophosphate can lead to several health problems, such as anemia, dermatitis, and cataracts.

Advantages And Limitations For Lab Experiments

Riboflavin 5'-pyrophosphate has several advantages for lab experiments. It is stable and easy to handle. Riboflavin 5'-pyrophosphate is also readily available and relatively inexpensive. However, Riboflavin 5'-pyrophosphate has some limitations for lab experiments. It is light-sensitive and can be easily degraded. Additionally, Riboflavin 5'-pyrophosphate can interfere with certain assays, such as the Bradford assay.

Future Directions

There are several future directions for the study of Riboflavin 5'-pyrophosphate. One area of research is the role of Riboflavin 5'-pyrophosphate in the development of cancer. Riboflavin 5'-pyrophosphate has been shown to be involved in the regulation of cell growth and proliferation, and may play a role in the development of cancer. Another area of research is the potential use of Riboflavin 5'-pyrophosphate as a therapeutic agent for certain diseases, such as cancer. Additionally, the study of Riboflavin 5'-pyrophosphate in the context of genetic disorders, such as Riboflavin transporter deficiency syndrome, is an area of ongoing research.

Synthesis Methods

Riboflavin 5'-pyrophosphate is synthesized from Riboflavin in a two-step process. The first step involves the conversion of Riboflavin to Riboflavin 5'-phosphate by the enzyme Riboflavin kinase. The second step involves the conversion of Riboflavin 5'-phosphate to Riboflavin 5'-pyrophosphate by the enzyme Riboflavin 5'-pyrophosphate synthase.

Scientific Research Applications

Riboflavin 5'-pyrophosphate has numerous scientific research applications. It is used as a cofactor in several enzymes involved in energy production and cellular respiration. Riboflavin 5'-pyrophosphate is also used in the diagnosis of certain genetic disorders, such as Riboflavin transporter deficiency syndrome. Additionally, Riboflavin 5'-pyrophosphate has been studied for its potential use in the treatment of certain diseases, such as cancer.

properties

CAS RN

14985-41-2

Product Name

Riboflavin 5'-pyrophosphate

Molecular Formula

C17H22N4O12P2

Molecular Weight

536.3 g/mol

IUPAC Name

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-32-35(30,31)33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,30,31)(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1

InChI Key

DJICTQVUSNOZCH-MBNYWOFBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O)O)O)O

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O

Other CAS RN

14985-41-2

synonyms

riboflavin 5'-pyrophosphate

Origin of Product

United States

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